molecular formula C23H23N3O5 B2590282 4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide CAS No. 946255-28-3

4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

Cat. No.: B2590282
CAS No.: 946255-28-3
M. Wt: 421.453
InChI Key: CNIWIDULSJYGIX-UHFFFAOYSA-N
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Description

4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a synthetic organic compound featuring a complex structure with a pyridinone core, a benzamide group, and a 2-methylbenzyl ether linkage. This combination of motifs is of significant interest in medicinal chemistry and drug discovery. The presence of the pyridin-4-one scaffold is a key feature, as this structure is found in compounds with demonstrated biological activity. Specifically, hydroxypyridinone derivatives are known to function as potent iron chelators . Compounds with iron-chelating properties are valuable for researching neurodegenerative diseases like Alzheimer's, where metal ion homeostasis is a therapeutic target . Furthermore, the benzamide group is a privileged structure in pharmacology, present in many bioactive molecules, including inhibitors of enzymes like kinesin spindle protein (KSP) for cancer research and Monoamine Oxidase B (MAO-B) for neuroscience . The structural analogy to these classes of compounds suggests potential research applications in exploring novel therapeutic agents for areas such as neurology and oncology. This product is supplied for non-human research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-15-4-2-3-5-17(15)14-31-21-11-26(19(13-27)10-20(21)28)12-22(29)25-18-8-6-16(7-9-18)23(24)30/h2-11,27H,12-14H2,1H3,(H2,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIWIDULSJYGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a. Pyrimido-Pyrimidinone Derivatives ()

The compounds 3b and 3c share a pyrimido-pyrimidinone core, differing in substituents such as methoxy, piperazinyl, and acrylamide groups. While their cores differ from the target compound’s pyridinone ring, key comparisons include:

  • Substituent Effects on Solubility : The hydroxymethyl group in the target compound may confer greater hydrophilicity compared to the methoxy groups in 3b/3c , which are more lipophilic.
  • Bioactivity Implications: The acrylamide moiety in 3b/3c is a known electrophilic warhead for covalent binding (e.g., in kinase inhibitors), whereas the benzamide in the target compound may engage in hydrogen bonding without covalent modification.

b. Thiazolo-Pyridazinone Sulfonamide ()

The compound 4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide features a sulfonamide group and a thiazolo-pyridazinone core. Comparisons include:

  • Hydrogen-Bonding Potential: The sulfonamide group in this compound provides strong hydrogen-bond donor/acceptor capabilities, similar to the benzamide group in the target compound.
  • Crystallinity : X-ray data (R factor = 0.034) indicates a stable crystal lattice due to sulfonamide interactions . The hydroxymethyl group in the target compound may disrupt crystallinity, favoring amorphous forms.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 3b/3c () Thiazolo-Pyridazinone ()
Core Structure Pyridinone Pyrimido-pyrimidinone Thiazolo-pyridazinone
Key Substituents Hydroxymethyl, 2-methylbenzyl, benzamide Methoxy, piperazinyl, acrylamide Sulfonamide, methyl groups
Solubility Moderate (hydroxymethyl enhances polarity) Low (methoxy and piperazinyl balance) Low (sulfonamide enhances crystallinity)
Bioactive Moieties Benzamide (H-bonding) Acrylamide (covalent binding) Sulfonamide (H-bonding, enzyme inhibition)

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